N-(3-Aminopropyl)glycine Dihydrochloride

Descripción general

Descripción

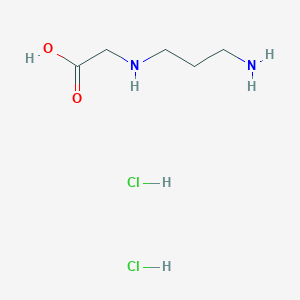

N-(3-Aminopropyl)glycine dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl. It is a derivative of glycine, one of the simplest amino acids, with an added 3-aminopropyl group and two hydrochloride ions. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with glycine and 3-aminopropyl chloride.

Reaction Conditions: The reaction involves the nucleophilic substitution of glycine's amino group with 3-aminopropyl chloride in an aqueous solution. The reaction is usually carried out at room temperature and under acidic conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction mixture is continuously monitored to maintain optimal conditions.

Purification: After the reaction, the product is purified through crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-(3-aminopropyl)glycine oxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution Reagents: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: N-(3-aminopropyl)glycine oxide.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Neurobiology

N-(3-Aminopropyl)glycine dihydrochloride has been investigated for its role in neurotransmission. It acts as a ligand for various neurotransmitter receptors, particularly in studies related to the modulation of GABAergic and glutamatergic systems. Research indicates that it may enhance synaptic plasticity and neuroprotection, making it a candidate for studying neurodegenerative diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of APG can exhibit antimicrobial properties against various pathogens, including bacteria and viruses. Its mechanism involves disrupting microbial cell membranes, which could lead to the development of new antibiotics or antiviral agents. For instance, compounds derived from APG have been tested against resistant strains of bacteria with promising results .

Cancer Research

APG-DHCl has potential applications in cancer therapy, particularly in the development of antibody-drug conjugates (ADCs). Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further exploration in targeted therapies .

Cell Signaling Pathways

The compound has been implicated in various signaling pathways, including JAK/STAT and MAPK/ERK pathways. These pathways are crucial for cell proliferation and survival, indicating that APG could play a role in modulating cellular responses to external stimuli .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism by which N-(3-Aminopropyl)glycine dihydrochloride exerts its effects depends on its specific application

Molecular Targets and Pathways:

Amino Acid Metabolism: The compound can affect amino acid metabolism by interacting with enzymes involved in these pathways.

Protein Synthesis: It may influence protein synthesis by acting as a substrate or inhibitor of specific enzymes.

Comparación Con Compuestos Similares

N-(2-aminoethyl)glycine dihydrochloride

N-(3-aminopropyl)alanine dihydrochloride

N-(3-aminopropyl)serine dihydrochloride

Actividad Biológica

N-(3-Aminopropyl)glycine dihydrochloride, also known as 3-APG, is a derivative of glycine that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₄Cl₂N₂O₂

- Molecular Weight : 205.083 g/mol

- CAS Number : 2875-41-4

This compound primarily interacts with the NMDA (N-methyl-D-aspartate) receptor , a subtype of glutamate receptors in the brain. It acts as a glycine site ligand , which is crucial for the activation of NMDA receptors. The modulation of these receptors is significant for various neurological processes, including learning, memory, and mood regulation.

Biological Activities

- Antidepressant Effects : Research has demonstrated that compounds interacting with glycine/NMDA receptors can enhance the antidepressant-like effects of serotonin. For instance, studies involving functional NMDA receptor antagonists showed that they could potentiate the action of traditional antidepressants like imipramine and fluoxetine in animal models .

- Neuroprotective Properties : N-(3-Aminopropyl)glycine may exhibit neuroprotective effects by modulating excitotoxicity associated with excessive glutamate release. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases where glutamate toxicity plays a critical role.

- Cognitive Enhancement : Preliminary studies suggest that glycine derivatives can improve cognitive functions through their action on NMDA receptors, potentially offering therapeutic benefits for cognitive impairments .

Study 1: NMDA Receptor Modulation

In a study assessing the effects of glycine site ligands on antidepressant efficacy, researchers found that administering N-(3-Aminopropyl)glycine in conjunction with selective serotonin reuptake inhibitors (SSRIs) led to a significant reduction in immobility time during forced swim tests in mice, indicating enhanced antidepressant-like behavior .

Study 2: Neuroprotection in Ischemia

Another study investigated the neuroprotective effects of N-(3-Aminopropyl)glycine in a rat model of ischemic stroke. The results indicated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke, suggesting its potential as a therapeutic agent for ischemic conditions .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(3-Aminopropyl)glycine | NMDA receptor modulation | Antidepressant, neuroprotective |

| D-cycloserine | Partial NMDA receptor agonist | Enhances cognitive function |

| L701,324 | NMDA receptor antagonist | Antidepressant-like effects |

Propiedades

IUPAC Name |

2-(3-aminopropylamino)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.